6-chloro-5-nitro-N,N-dipropylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

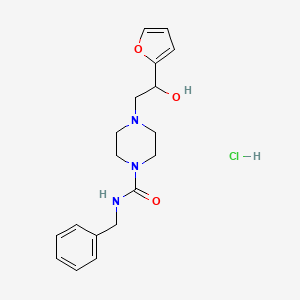

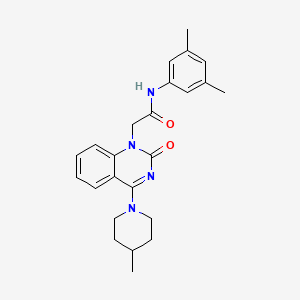

“6-chloro-5-nitro-N,N-dipropylpyridin-2-amine” is a chemical compound with the molecular formula C11H16ClN3O2. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has nitro (-NO2), chloro (-Cl), and dipropylamine (-N(C3H7)2) functional groups attached to the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the nitro, chloro, and dipropylamine groups attached at the 6th, 5th, and 2nd positions, respectively . The exact 3D conformation would depend on the specific spatial arrangement of these groups around the pyridine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, the presence of the polar nitro and amine groups would likely make this compound more polar and potentially more soluble in polar solvents .科学的研究の応用

Synthesis and Chemical Reactivity

- Synthesis of Nitro N,N′-Dipyridinylamines via Oxidative Nucleophilic Substitution of Hydrogen : This study outlines a method for synthesizing nitro-substituted N,N′-dipyridinylamines, which may be closely related to the target compound in terms of chemical reactivity and potential applications in organic synthesis (Patriciu et al., 2007).

Catalytic and Material Applications

- Recent Progresses in Graphene-based (Photo)catalysts for Reduction of Nitro Compounds : This review highlights the use of graphene-based catalysts for the reduction of nitro compounds to amines, a process that is relevant for the synthesis and functionalization of compounds like "6-chloro-5-nitro-N,N-dipropylpyridin-2-amine" in the production of amines, which are valuable in drug synthesis, dye production, and other applications (Nasrollahzadeh et al., 2020).

Chemical Synthesis and Modifications

- Efficient and Selective Synthesis of Alkoxy Substituted Di(pyridin-2-yl)amines and N-Arylpyridin-2-ylamines : This paper describes a method for the synthesis of alkoxy-substituted pyridinylamines, which could provide insights into modifying the "6-chloro-5-nitro-N,N-dipropylpyridin-2-amine" for specific functionalities or applications (Grig-Alexa et al., 2012).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without specific information on the biological activity of this compound, it’s difficult to provide a detailed mechanism of action .

将来の方向性

The future research directions for a compound like this would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

特性

IUPAC Name |

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-3-7-14(8-4-2)10-6-5-9(15(16)17)11(12)13-10/h5-6H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXCHBXANJLJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633171.png)

![2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633172.png)

amino}oxolan-3-ol](/img/structure/B2633173.png)

![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633175.png)

![3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2633183.png)

![4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2633189.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2633191.png)